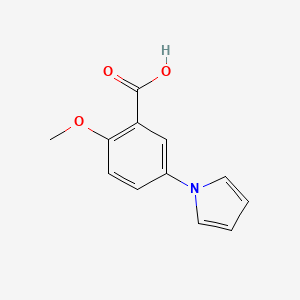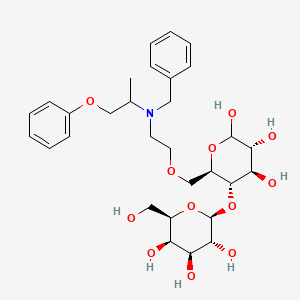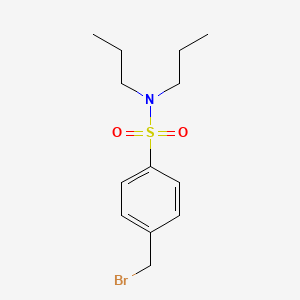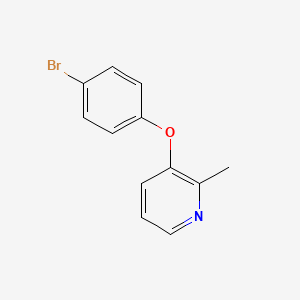
4-Chloro-5-methoxyquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxyquinoline-6-carboxamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-cyano-3-methoxyaniline.
Intermediate Formation: The intermediate 6-cyano-7-methoxy-4-quinolinone is formed through a series of reactions involving polyphosphoric acid.
Chlorination: The intermediate is then chlorinated using thionyl chloride to form 6-cyano-7-methoxy-4-chloroquinoline.
Final Product: The final step involves the conversion of the cyano group to a carboxamide group using acetic acid and water.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-6-carboxylic acid, while substitution reactions can produce various quinoline derivatives .
Scientific Research Applications
4-Chloro-5-methoxyquinoline-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and angiogenesis, making it useful in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxyquinoline: This compound has a similar structure but lacks the carboxamide group.
4-Chloro-7-methoxyquinoline-6-carboxamide: Another closely related compound with similar applications.
Uniqueness
4-Chloro-5-methoxyquinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-chloro-5-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-6(11(13)15)2-3-8-9(10)7(12)4-5-14-8/h2-5H,1H3,(H2,13,15) |
InChI Key |
BQNVFACNUSPNES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=NC=CC(=C21)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)


![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)









